4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile
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Overview
Description
4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile is a chemical compound with the molecular formula C15H8Cl2N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile typically involves the reaction of 5,6-dichloroindole with benzonitrile under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or toluene, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: This compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile can be compared with other similar compounds, such as:
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5,6-Dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol: Another indole derivative with potential biological activities
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
835595-17-0 |
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Molecular Formula |
C15H8Cl2N2 |
Molecular Weight |
287.1 g/mol |
IUPAC Name |
4-(5,6-dichloro-1H-indol-2-yl)benzonitrile |
InChI |
InChI=1S/C15H8Cl2N2/c16-12-5-11-6-14(19-15(11)7-13(12)17)10-3-1-9(8-18)2-4-10/h1-7,19H |
InChI Key |
NMZQBQKZGJUXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC3=CC(=C(C=C3N2)Cl)Cl |
Origin of Product |
United States |
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